molecular formula C18H16N2O2 B4758603 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

Numéro de catalogue B4758603
Poids moléculaire: 292.3 g/mol
Clé InChI: ZLAJKSCIINOCQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a natural beta-carboline alkaloid that is found in several plants such as Peganum harmala and Banisteriopsis caapi. Harmaline has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmaline has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mécanisme D'action

Harmaline exerts its therapeutic effects through various mechanisms of action. In Parkinson's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of dopamine in the brain by inhibiting the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down dopamine. Harmaline also activates the sigma-1 receptor, which can protect neurons from degeneration.
In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein to form beta-amyloid. Harmaline also activates the Nrf2 pathway, which can protect neurons from oxidative stress.
In cancer, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline induces apoptosis by activating the caspase pathway, which can trigger programmed cell death. Harmaline also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of oncogenes. Harmaline also sensitizes cancer cells to chemotherapy drugs by inhibiting the activity of drug efflux pumps, which can pump out chemotherapy drugs from cancer cells.
Biochemical and Physiological Effects
Harmaline has several biochemical and physiological effects on the body. Harmaline can cross the blood-brain barrier and exert its effects on the central nervous system. Harmaline can also bind to several receptors in the body such as the sigma-1 receptor, the serotonin receptor, and the nicotinic acetylcholine receptor.
Harmaline can also affect the metabolism of several neurotransmitters such as dopamine, serotonin, and norepinephrine. Harmaline can also affect the activity of several enzymes such as MAO-A, beta-secretase, and caspases.

Avantages Et Limitations Des Expériences En Laboratoire

Harmaline has several advantages for lab experiments. Harmaline is readily available and can be synthesized easily. Harmaline is also stable and can be stored for a long time without degradation. Harmaline is also relatively cheap compared to other drugs.
However, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations for lab experiments. Harmaline has a narrow therapeutic window and can be toxic at high doses. Harmaline also has several side effects such as nausea, vomiting, and tremors. Harmaline also has several drug interactions and can interact with several drugs such as antidepressants and antipsychotics.

Orientations Futures

There are several future directions for 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One future direction is to explore the potential therapeutic applications of 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline in other diseases such as Huntington's disease, multiple sclerosis, and epilepsy. Another future direction is to develop novel 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved pharmacological properties and reduced toxicity.
Another future direction is to investigate the potential use of 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline as a tool for studying the sigma-1 receptor and its role in various diseases. Harmaline can also be used as a tool for studying the mechanism of action of other drugs that target the sigma-1 receptor.
In conclusion, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is a natural beta-carboline alkaloid with potential therapeutic applications in various diseases. Harmaline exerts its effects through various mechanisms of action and has several biochemical and physiological effects on the body. Harmaline has several advantages and limitations for lab experiments, and there are several future directions for 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research.

Applications De Recherche Scientifique

Harmaline has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of the disease. Harmaline has also been shown to possess neuroprotective properties, which can prevent the degeneration of neurons in the brain.
In Alzheimer's disease, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. Harmaline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In cancer, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Harmaline has also been shown to sensitize cancer cells to chemotherapy drugs, which can improve the efficacy of chemotherapy.

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15/h1-6,9,17,19-20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAJKSCIINOCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

Synthesis routes and methods

Procedure details

This product was prepared using the same procedure as for Intermediate 1 with tryptamine (20.0 g, 120 mmol), 3,4-methylenedioxybenzaldehyde (20.6 g, 1.1 equiv.) and TFA (18 mL, 2 equiv.) to give the title compound (22 g, 60%) as white crystals after recrystallization from ethanol.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20.6 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.